Propane, trichlorotrifluoro-

説明

Propane, trichlorotrifluoro- (CCl3F) is a colorless, odorless, non-flammable gas that is widely used in industry and in the laboratory. It is a chlorofluorocarbon (CFC) and is an important component of the Earth's stratospheric ozone layer. It is also used in the production of refrigerants and aerosols. CCl3F is a powerful greenhouse gas and is regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.

科学的研究の応用

Combustion Kinetics

Scientific Field

Chemical Engineering - Combustion Kinetics Summary of Application: The study of NH2 radical reactions with propane is crucial for understanding the combustion behavior of NH3/Propane blends. This research is significant for the development of low-carbon fuel combustion technologies. Methods of Application:

- At temperatures above 1500 K, the theoretical predictions overestimated the experimental data, indicating a need for further investigation into the discrepancy .

Gas Separation

Scientific Field

Material Science - Gas Separation Summary of Application: Metal-organic framework (MOF) membranes, specifically ZIF-8 type membranes, have shown promise for propene/propane separation, which is a critical process in the production of bulk chemicals like polyethylene and polypropylene. Methods of Application:

- The ZIF-8_Cm membranes achieved a separation factor above 300, indicating a sharpened molecular sieving capability for propene/propane separation .

LNG Liquefaction

Scientific Field

Mechanical Engineering - LNG Liquefaction Summary of Application: The operational characteristics of propane-mixed refrigerant liquefaction processes are studied to ensure stable LNG production. Methods of Application:

- The study is aimed at improving the efficiency of the LNG production process, where natural gas is cooled down below -160°C .

Propane Dehydrogenation

Scientific Field

Chemical Engineering - Catalysis Summary of Application: Nonoxidative propane dehydrogenation (PDH) is a process that produces propylene, a valuable chemical feedstock. The development of stable and selective catalysts for PDH is crucial for meeting the global demand for propylene. Methods of Application:

- The catalyst showed excellent stability and selectivity to propylene (>99%), operating at the thermodynamic limit of conversion .

Catalytic Oxidation of Propane

Scientific Field

Environmental Science - Pollution Control Summary of Application: The catalytic oxidation of propane using Ru/TiO2 nanostructures is an effective method for the removal of volatile organic compounds (VOCs) from the atmosphere. Methods of Application:

- The 2 wt.% Ru/TiO2 catalyst exhibited high activity, converting propane into CO2 at about 100°C, and showed high stability and reusability for 30 hours under reaction conditions .

Electrification of Propane Dehydrogenation

Scientific Field

Chemical Engineering - Process Intensification Summary of Application: Microwave-assisted electrification of propane dehydrogenation (PDH) is a novel approach that enhances the process efficiency and selectivity for on-site propylene production. Methods of Application:

特性

IUPAC Name |

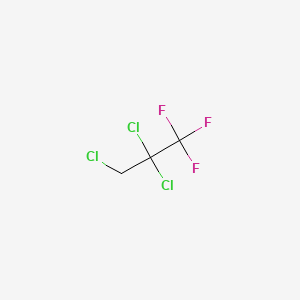

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane, trichlorotrifluoro- | |

CAS RN |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)